N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide
Description
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide: is a complex organic compound that features a cyanocyclobutyl group, a naphthalene ring, and an oxobutanamide moiety
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-naphthalen-2-yl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-22(20(14-21)11-4-12-20)19(24)10-9-18(23)17-8-7-15-5-2-3-6-16(15)13-17/h2-3,5-8,13H,4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIALPNAPMBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1)C3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl group.
Attachment of the naphthalene ring: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the oxobutanamide moiety: The final step involves the formation of the oxobutanamide group through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the cyanocyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide
- 3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide
- 2-(3-chlorophenyl)-N-(1-cyanocyclobutyl)-1,3-thiazole-4-carboxamide
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
